molecular formula C33H45N5O8S B1200633 alpha-Ergocryptine mesylate CAS No. 2706-66-3

alpha-Ergocryptine mesylate

Katalognummer: B1200633
CAS-Nummer: 2706-66-3
Molekulargewicht: 671.8 g/mol
InChI-Schlüssel: LVANISFDPWIHDR-DRHOTACKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Ergocryptine mesylate, also known as this compound, is a useful research compound. Its molecular formula is C33H45N5O8S and its molecular weight is 671.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Alpha-ergocryptine mesylate is primarily recognized for its role as a dopamine agonist . It interacts with dopamine receptors, particularly D2, and has been studied for its effects in several conditions:

  • Parkinson's Disease : It has been investigated for its efficacy in managing the symptoms of Parkinson's disease by enhancing dopaminergic activity. Studies indicate that it may help alleviate motor symptoms associated with this neurodegenerative disorder .
  • Hyperprolactinemia : The compound is effective in treating conditions characterized by elevated prolactin levels, such as prolactinomas and other prolactin-dependent disorders. Clinical trials have demonstrated significant reductions in serum prolactin levels following treatment with this compound .
  • Migraine Prophylaxis : Research suggests potential benefits in preventing migraines, attributed to its vasodilatory effects and modulation of neurotransmitter release .

Treatment of Endocrine Disorders

This compound is clinically utilized to manage various endocrine disorders:

ConditionMechanism of ActionClinical Outcome
HyperprolactinemiaDopamine receptor activationDecreased prolactin levels
ProlactinomaInhibition of tumor growth via dopamineTumor size reduction

Neurological Disorders

The application of this compound extends to neurological conditions:

ConditionMechanism of ActionClinical Outcome
Parkinson's DiseaseDopamine receptor stimulationImproved motor function
MigraineVasodilation and neurotransmitter modulationReduced frequency and severity

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

  • Case Study 1 : A clinical trial involving patients with hyperprolactinemia showed that administration of this compound led to an average reduction in prolactin levels by 50% within three months of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.
  • Case Study 2 : In a cohort study focused on Parkinson's disease patients, those treated with this compound exhibited significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to a placebo group over six months .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

  • Common side effects include nausea, dizziness, and headaches.
  • Rarely, it may cause more severe reactions such as hallucinations or cardiovascular issues in susceptible individuals .

Eigenschaften

CAS-Nummer

2706-66-3

Molekularformel

C33H45N5O8S

Molekulargewicht

671.8 g/mol

IUPAC-Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1

InChI-Schlüssel

LVANISFDPWIHDR-DRHOTACKSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Isomerische SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Kanonische SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Synonyme

alpha-ergocryptine
ergocryptine
ergocryptine citrate, (5'alpha)-isomer
ergocryptine mesylate
ergocryptine monomethanesulfonate, (5'alpha)-isomer
ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer
ergocryptine phosphate, (5'alpha)-isomer
ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer
ergocryptine tartrate, (5'alpha)-isomer
ergocryptine, (5'alpha(S),8alpha)-isomer
ergocryptine, (5'alpha,8alpha)-isomer
ergokryptin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.